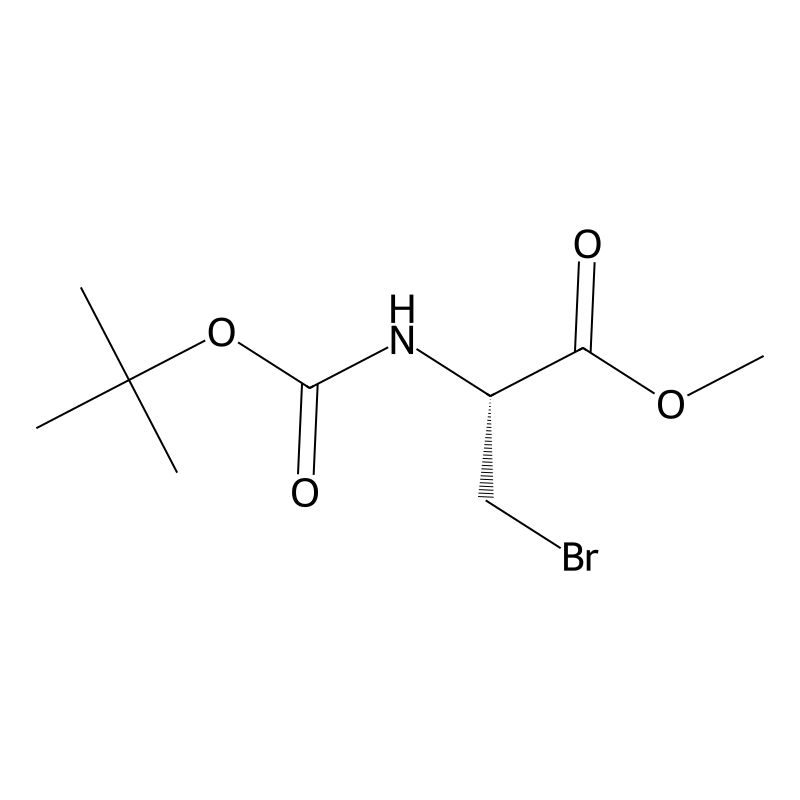

N-Boc-3-bromo-L-alanine Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthetic Organic Chemistry

Application: N-Boc-3-bromo-L-alanine Methyl Ester is a compound used in synthetic organic chemistry.

Method of Application: This compound is typically stored in a refrigerator and handled under room temperature conditions. The specific experimental procedures would depend on the context of the synthesis.

Results: The outcomes of using this compound would vary greatly depending on the specific reaction it’s being used in. , which indicates that it can be effectively used in synthesis without significant impurities.

Deprotection of the N-Boc Group

Method of Application: The reactions take place under room temperature conditions for 1–4 hours.

Results: The procedure yields up to 90%.

Peptidomimetic Inhibitors Synthesis

Application: It was used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease.

Method of Application: The specific experimental procedures would depend on the context of the synthesis.

Results: The outcomes of using this compound would vary greatly depending on the specific reaction it’s being used in.

Preparation of 6-Hydrazinopurine 2’-Me Ribonucleosides

Synthesis of Dipeptides

Application: L-Alanine methyl ester hydrochloride, a related compound, is often used to synthesize dipeptides.

Method of Application: This compound can be used as a starting material in the synthesis of alanine isoxazolidide via solution phase peptide synthesis.

Dual Protection of Amino Functions

Method of Application: Primary amines are unique because they can accommodate two such groups.

Synthesis of Medicinally Active Compounds

Preparation of Amino Acid Derivatives

Synthesis of Peptide-Based Drugs

Application: It can be used in the synthesis of peptide-based drugs.

Synthesis of Bioactive Molecules

Application: It can be used in the synthesis of bioactive molecules.

Synthesis of Complex Natural Products

Synthesis of Chiral Building Blocks

N-Boc-3-bromo-L-alanine Methyl Ester is a chemical compound with the molecular formula and a molecular weight of 282.13 g/mol. It is categorized as a protected amino acid derivative, specifically an ester of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a bromine atom is substituted at the third carbon position of the alanine backbone. This compound is notable for its utility in organic synthesis, particularly in peptide chemistry and drug development.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new amino acid derivatives.

- Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding 3-bromo-L-alanine.

- Ester Hydrolysis: The methyl ester can undergo hydrolysis to produce the corresponding carboxylic acid, 3-bromo-L-alanine, and methanol.

Common Reagents and Conditions- Substitution: Nucleophiles (amines or thiols) in the presence of bases like sodium hydride (NaH).

- Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

- Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed- From substitution reactions, new amino acid derivatives are formed.

- Deprotection yields 3-bromo-L-alanine.

- Hydrolysis results in 3-bromo-L-alanine and methanol.

- From substitution reactions, new amino acid derivatives are formed.

- Deprotection yields 3-bromo-L-alanine.

- Hydrolysis results in 3-bromo-L-alanine and methanol.

While specific biological activity data for N-Boc-3-bromo-L-alanine Methyl Ester is limited, its derivatives are often explored for their potential roles in drug design and development. The compound's structure allows it to act as a precursor for biologically active molecules, particularly those targeting specific enzymes or receptors.

The synthesis of N-Boc-3-bromo-L-alanine Methyl Ester typically involves several key steps:

- Protection: The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Bromination: The protected amino acid undergoes bromination using a brominating agent like N-bromosuccinimide (NBS).

- Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid.

N-Boc-3-bromo-L-alanine Methyl Ester finds applications primarily in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and peptidomimetics.

- Drug Development: It is utilized in developing pharmaceutical compounds that target various biological pathways.

- Bioconjugation: Employed for modifying biomolecules for imaging and diagnostic purposes.

Several compounds share structural similarities with N-Boc-3-bromo-L-alanine Methyl Ester:

| Compound Name | Key Features |

|---|---|

| N-Boc-3-iodo-L-alanine Methyl Ester | Contains iodine instead of bromine; similar reactivity but different substitution patterns. |

| N-Boc-L-alanine Methyl Ester | Lacks the halogen substitution; less reactive in nucleophilic substitution reactions. |

| N-Boc-2-bromo-L-alanine Methyl Ester | Bromine at the second carbon; different reactivity profile compared to the third position. |

Uniqueness

N-Boc-3-bromo-L-alanine Methyl Ester's uniqueness lies in its bromine atom, which provides a highly reactive site for further chemical modifications. This characteristic makes it particularly valuable in synthesizing complex molecules and developing novel pharmaceuticals. Its ability to participate in diverse